molecular formula C17H16BrN3O4S B14806601 2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide

2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B14806601
M. Wt: 438.3 g/mol
InChI Key: AGVAGOUYGIRARA-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromo-ethylphenoxy group and a nitrophenyl carbamothioyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-ethylphenol with chloroacetyl chloride to form 2-(2-bromo-4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-nitrophenyl isothiocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 4-nitrophenyl 3-bromo-2,2-diethoxypropionate

Uniqueness

2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H16BrN3O4S

Molecular Weight

438.3 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C17H16BrN3O4S/c1-2-11-6-7-15(14(18)8-11)25-10-16(22)20-17(26)19-12-4-3-5-13(9-12)21(23)24/h3-9H,2,10H2,1H3,(H2,19,20,22,26)

InChI Key

AGVAGOUYGIRARA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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